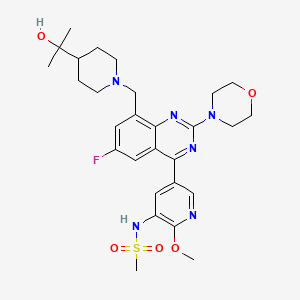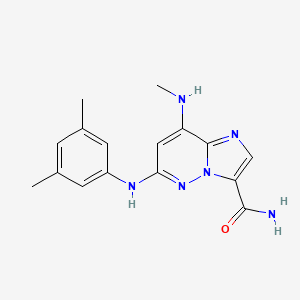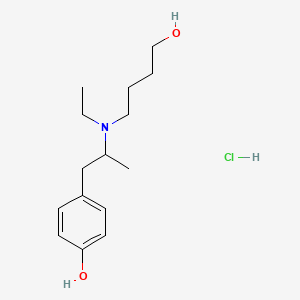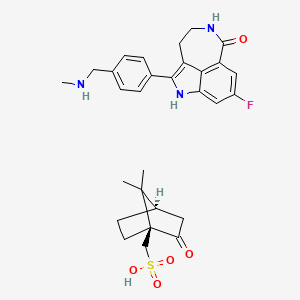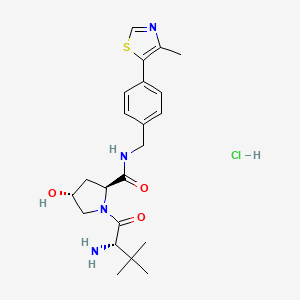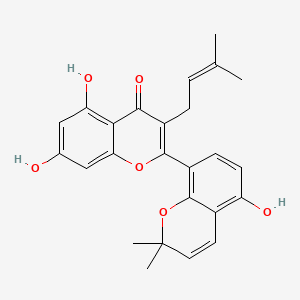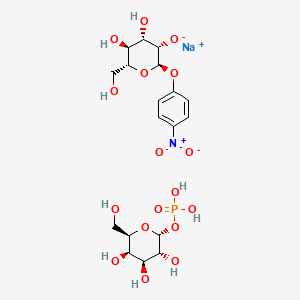
4-Npmgap
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Npmgap is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is primarily used in the synthesis of various organic compounds and has been found to have numerous biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-Npmgap involves the formation of a carbon-carbon bond between the 4-nitrophenylmagnesium bromide and the glycidyl phenyl ether. This reaction results in the formation of 4-Npmgap. The compound is highly reactive due to the presence of the nitro group, which can undergo various chemical reactions.
Biochemical and Physiological Effects:
Studies have shown that 4-Npmgap has various biochemical and physiological effects. It has been found to exhibit anti-inflammatory properties and has been used in the treatment of various inflammatory conditions. Additionally, 4-Npmgap has been found to have antioxidant properties, which can help protect cells from oxidative damage. Its ability to modulate the immune system has also been studied, and it has been found to have immunomodulatory effects.
Advantages and Limitations for Lab Experiments
The use of 4-Npmgap in laboratory experiments offers several advantages. It is a highly reactive reagent that can selectively react with certain functional groups, making it a valuable tool in organic synthesis. Additionally, the synthesis method is relatively simple and can be carried out in a standard laboratory setting. However, the use of 4-Npmgap also has some limitations. The compound is highly reactive and can be unstable, which can make it challenging to handle. Additionally, the synthesis method requires the use of anhydrous ether, which can be hazardous if not handled properly.
Future Directions
The potential applications of 4-Npmgap in scientific research are vast. One area of future research is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, the use of 4-Npmgap in the synthesis of chiral compounds is an area of active research. The compound's immunomodulatory effects also present an opportunity for the development of new anti-inflammatory drugs. Further studies are needed to fully understand the biochemical and physiological effects of 4-Npmgap and its potential applications in scientific research.
Conclusion:
In conclusion, 4-Npmgap is a valuable compound that has numerous applications in scientific research. Its unique properties and ability to selectively react with certain functional groups make it a valuable tool in organic synthesis. Additionally, its potential applications in the development of new drugs and treatments make it an area of active research. Further studies are needed to fully understand the biochemical and physiological effects of 4-Npmgap and its potential applications in scientific research.
Synthesis Methods
The synthesis of 4-Npmgap involves the reaction of 4-nitrophenylmagnesium bromide with glycidyl phenyl ether. The reaction is carried out in anhydrous ether under an inert atmosphere. The product obtained is then purified by column chromatography to obtain pure 4-Npmgap. This synthesis method is widely used in the laboratory and has been optimized for high yield and purity.
Scientific Research Applications
4-Npmgap has been extensively used in scientific research for the synthesis of various organic compounds. It is commonly used in the synthesis of epoxides, alcohols, and ketones. Additionally, 4-Npmgap has been found to be an effective reagent in the synthesis of chiral compounds. Its ability to selectively react with certain functional groups has made it a valuable tool in organic synthesis.
properties
IUPAC Name |
sodium;(2R,3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-olate;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14NO8.C6H13O9P.Na/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h1-4,8-12,14-16H,5H2;2-10H,1H2,(H2,11,12,13);/q-1;;+1/t8-,9-,10+,11+,12+;2-,3+,4+,5-,6-;/m11./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYABRCYBMHRMN-WXEYOETGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)[O-].C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)[O-].C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NNaO17P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Npmgap | |
CAS RN |
101455-35-0 |
Source


|
| Record name | 4-Nitrophenyl-alpha-mannopyranoside 6-(alpha-galactopyranosyl phosphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101455350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-8-Cyclopentyl-4-Methyl-6-(1h-Pyrazol-4-Yl)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B560606.png)

![Imidazo[1,2-a]pyridine-2-carboxamide, 6-chloro-N-[6-(phenylmethoxy)-1H-benzimidazol-2-yl]-](/img/structure/B560608.png)



![17-Ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B560613.png)
